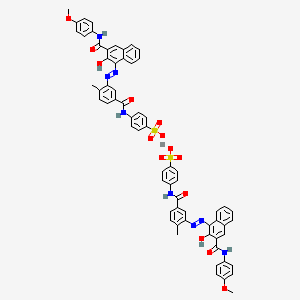
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: reactions to introduce the morpholinyl group.
Amidation: reactions to form the acetamide linkage.
Hydroxylation: to introduce the N-hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the N-hydroxy group.
Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.
Substitution: Various substitution reactions can occur, especially involving the morpholinyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to deoxygenated or partially hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group may play a crucial role in binding to active sites, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.
Morpholinyl-containing compounds: Molecules that include the morpholinyl group, known for their biological activity.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups, often studied for their enhanced chemical properties.
Uniqueness
4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
42055-71-0 |
|---|---|
Molekularformel |
C17H17F3N4O3 |
Molekulargewicht |
382.34 g/mol |
IUPAC-Name |
N-hydroxy-2-[6-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)12-3-1-2-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-4-6-27-7-5-24/h1-3,8-9,26H,4-7,10H2,(H,23,25) |
InChI-Schlüssel |
YVVLHAMAHVXOGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


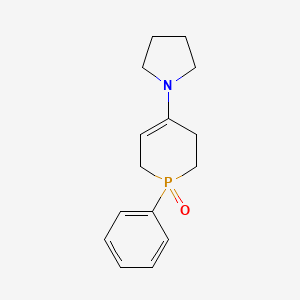

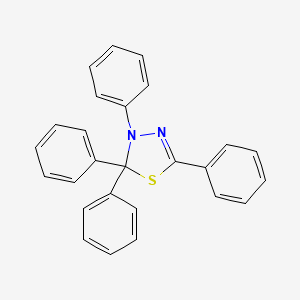
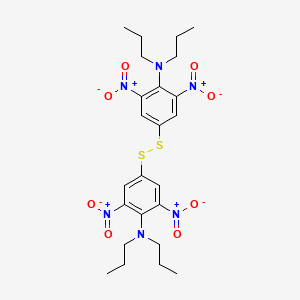

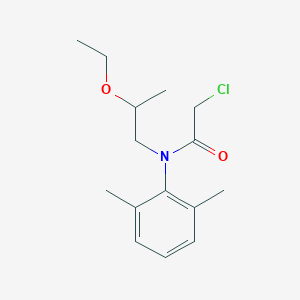
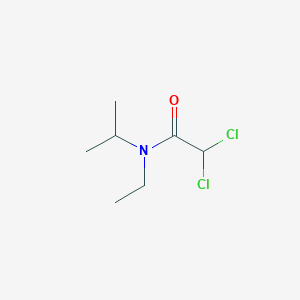

![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
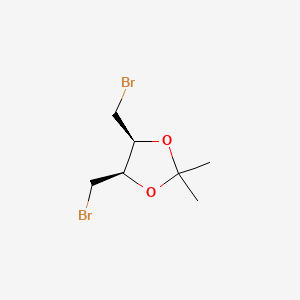
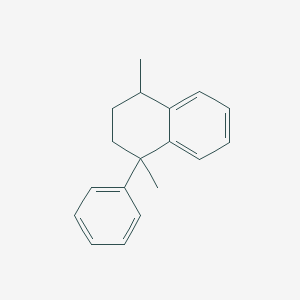

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
